molecular formula C35H30O5 B8782318 Benzyl 3,4,5-tris(benzyloxy)benzoate

Benzyl 3,4,5-tris(benzyloxy)benzoate

Cat. No.: B8782318
M. Wt: 530.6 g/mol
InChI Key: UMJKIUOJIWLKDR-UHFFFAOYSA-N
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Description

Benzyl 3,4,5-tris(benzyloxy)benzoate is a dendritic ester derivative synthesized via nucleophilic substitution of gallic acid with benzyl bromide under basic conditions (K₂CO₃/NaI in MeOH) . Its structure features a central benzoate core substituted with three benzyloxy groups at the 3-, 4-, and 5-positions, further esterified with a benzyl group at the carboxylate position. Key characterization data includes:

  • ¹H/¹³C NMR: Aromatic proton signals at δ 7.63–7.17 ppm (22H) and benzyloxy methylene signals at δ 5.33–5.06 ppm .
  • HRMS: [M+H]⁺ observed at m/z 531.2166 (theoretical 531.2171), confirming the molecular formula C₃₅H₃₁O₅ .

Properties

Molecular Formula

C35H30O5

Molecular Weight

530.6 g/mol

IUPAC Name

benzyl 3,4,5-tris(phenylmethoxy)benzoate

InChI

InChI=1S/C35H30O5/c36-35(40-26-30-19-11-4-12-20-30)31-21-32(37-23-27-13-5-1-6-14-27)34(39-25-29-17-9-3-10-18-29)33(22-31)38-24-28-15-7-2-8-16-28/h1-22H,23-26H2

InChI Key

UMJKIUOJIWLKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl vs. Benzyl Groups

Methyl 3,4,5-Tris[p-(n-dodecan-1-yloxy)benzyloxy]benzoate (TAPEs)
  • Structure : Replaces benzyl groups with long alkyl chains (n-dodecan-1-yloxy) .
  • Synthesis : Derived from 3,4,5-trihydroxybenzoic acid via sequential alkylation and esterification .
  • Properties :
    • Higher hydrophobicity due to alkyl chains, enabling self-assembly into columnar liquid crystalline phases .
    • Used in dendronized polymers for ion-selective membranes, leveraging their amphiphilic nature .
3,4,5-Tris(n-dodecyloxy)benzoate (12G1-AG)
  • Structure: First-generation monodendron with n-dodecyloxy chains .
  • Applications : Incorporated into polyimides to enhance solubility in organic solvents (e.g., chloroform, THF) and thermal stability (Tg > 200°C) .
Key Differences :
  • Benzyl groups in the target compound improve π-π stacking interactions (relevant in Aβ inhibition ), whereas alkyl chains enhance membrane flexibility and ionic transport .

Functional Group Transformations

3,4,5-Tris(benzyloxy)benzoic Acid
  • Structure : Hydrolyzed product of benzyl 3,4,5-tris(benzyloxy)benzoate .
  • Applications : Intermediate for synthesizing dendrimers and bioactive carboxamides .
  • Key Data : Molecular weight 440.49 g/mol (C₂₈H₂₄O₅), confirmed by HRMS ([M+H]⁺ at m/z 441.1694) .
Methyl 3,4,5-Tris(benzyloxy)benzoate
  • Structure : Methyl ester analog .
  • Synthesis : Methylation of gallic acid followed by benzylation .
  • Role : Precursor for drug candidates targeting sucrase/maltase inhibition .

Dendritic and Polymeric Derivatives

Dendronized Polyimides
  • Example: Polyimides incorporating 3,4,5-tris[-3′,4′,5′-tri(n-dodecyloxy)benzyloxy]benzoate (second-generation monodendron) .
  • Properties: High thermal stability (decomposition > 400°C in N₂). Solubility in m-cresol/pyridine, unlike non-dendritic analogs .
Liquid Crystalline Amphiphiles
  • Example : 3,4,5-Tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid .
  • Properties: Forms hexagonal columnar mesophases. Applications in supramolecular organogels and ion-conductive membranes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications
This compound Benzyloxy, Benzyl 530.6 Dendrimer synthesis, Aβ modulation
TAPEs (Methyl 3,4,5-tris[p-dodecyloxy] n-Dodecan-1-yloxy ~1,200 (estimated) Liquid crystalline membranes
3,4,5-Tris(n-dodecyloxy)benzoate n-Dodecyloxy 742.0 High-temperature polyimides
3,4,5-Tris(benzyloxy)benzoic acid Benzyloxy 440.5 Intermediate for bioactive compounds

Table 2: Thermal and Solubility Properties

Compound Thermal Stability (°C) Solubility Profile
This compound Decomposes > 300 DCM, chloroform, DMSO
TAPEs Stable to 250 (LC phase) Toluene, THF
Dendronized Polyimides Tg > 200 m-Cresol, pyridine

Q & A

Q. Q1. What are the standard synthetic routes for preparing Benzyl 3,4,5-tris(benzyloxy)benzoate, and what catalysts are optimal?

The compound is synthesized via sequential benzylation of gallic acid derivatives. A common method involves esterification of 3,4,5-trihydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH in dry DMF) to protect hydroxyl groups, followed by coupling with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) . Acid catalysts such as p-toluenesulfonic acid (PTSA) are also effective for esterification steps . For regioselective benzylation, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) with trifluoromethanesulfonic acid offers high atom economy .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • IR spectroscopy : Identifies ester C=O (~1720 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Key signals include aromatic protons (δ 6.8–7.5 ppm) and benzyloxy methylene groups (δ 4.9–5.1 ppm). DEPT-135 confirms quaternary carbons in the aromatic core .
  • HR-MS : Exact mass analysis (e.g., m/z 694.25 for [M+H]⁺) ensures molecular integrity .

Advanced Synthetic Challenges

Q. Q3. How can researchers address regioselectivity issues during multi-step benzylation?

Regioselectivity is controlled by stepwise protection-deprotection strategies. For example, selective benzylation of the 3,4,5-trihydroxybenzoate core can be achieved using temporary protecting groups (e.g., acetyl) for specific hydroxyls, followed by deprotection and subsequent benzylation . Monitoring reaction progress via TLC (e.g., hexane:EtOAc 8:2) helps optimize conditions .

Q. Q4. What purification challenges arise during synthesis, and how are they resolved?

The compound’s high hydrophobicity due to three benzyloxy groups complicates crystallization. Gradient column chromatography (silica gel, hexane → EtOAc) or preparative HPLC with C18 columns is recommended. Recrystallization from toluene/hexane mixtures improves purity .

Functional Group Reactivity and Modifications

Q. Q5. How does the compound’s reactivity differ from its non-benzylated analog (e.g., gallic acid)?

The benzyloxy groups enhance stability against oxidation and hydrolysis, making the compound suitable for harsh reaction conditions. However, the ester group remains susceptible to nucleophilic attack (e.g., hydrolysis under basic or acidic conditions), enabling downstream modifications .

Q. Q6. What strategies enable selective deprotection of benzyl groups for derivative synthesis?

Hydrogenolysis (H₂, Pd/C) in ethanol selectively removes benzyl groups without affecting the ester moiety. For partial deprotection, Lewis acids like BF₃·Et₂O can cleave specific benzyl ethers under controlled conditions .

Applications in Advanced Research

Q. Q7. How is this compound utilized in dendrimer synthesis, and what structural advantages does it offer?

It serves as a core building block for gallic acid-based dendrimers. The three benzyloxy groups provide branching points for conjugating functional moieties (e.g., targeting ligands or imaging agents). These dendrimers exhibit applications in modulating amyloid-beta (Aβ) aggregation, relevant to Alzheimer’s research .

Q. Q8. Can this compound act as a precursor for bioactive molecules, and what methodological evidence supports this?

Yes. Its ester and benzyl ether functionalities allow derivatization into antioxidants or antimicrobial agents. For example, hydrolysis yields 3,4,5-trihydroxybenzoic acid, a known antioxidant scaffold. Coupling with amino acids via EDC/HOBt generates hybrid molecules with enhanced bioactivity .

Data Contradictions and Resolution

Q. Q9. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 60–80%)?

Yield variations often stem from differences in benzylation efficiency or purification losses. Reproducibility requires strict control of anhydrous conditions, stoichiometric excess of benzylating agents (1.2–1.5 equiv per hydroxyl), and inert atmospheres .

Q. Q10. Why do some studies report conflicting biological activity data for derivatives?

Structural heterogeneity (e.g., incomplete benzylation or ester hydrolysis byproducts) can skew bioactivity results. Rigorous QC via LC-MS and batch-specific activity assays (e.g., DPPH radical scavenging for antioxidants) is critical .

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